molecular formula C8H4ClFN2 B1423811 1-Chloro-6-fluorophthalazine CAS No. 23928-55-4

1-Chloro-6-fluorophthalazine

Cat. No. B1423811
CAS RN: 23928-55-4
M. Wt: 182.58 g/mol
InChI Key: ODDLPFXBEOYEKL-UHFFFAOYSA-N
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Description

“1-Chloro-6-fluorophthalazine” is a heterocyclic molecule with the chemical formula C8H4ClFN2 . It belongs to the phthalazine family of compounds and is a fluorinated derivative of phthalazine.


Molecular Structure Analysis

The molecular structure of “1-Chloro-6-fluorophthalazine” consists of a phthalazine core, which is a bicyclic compound containing two nitrogen atoms, with chlorine and fluorine substituents at the 1 and 6 positions, respectively . The molecular weight of this compound is 182.58 .


Physical And Chemical Properties Analysis

“1-Chloro-6-fluorophthalazine” is a solid under normal conditions .

Scientific Research Applications

Antibacterial Properties

1-Chloro-6-fluorophthalazine and its derivatives demonstrate notable antibacterial properties. Matsumoto et al. (1984) synthesized various derivatives, including those with chloro and fluoro substituents, which exhibited broad and potent antibacterial activity, particularly effective against systemic infections with minimal toxicity (Matsumoto et al., 1984).

Anticancer Activities

Li et al. (2006) designed and synthesized a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, with some derivatives showing higher activity against cancer cell lines than cisplatin, a standard chemotherapy drug (Li et al., 2006).

Antimicrobial and Antifungal Applications

Shyma et al. (2016) reported that phthalazine-based 1,2,3-triazole derivatives exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fluconazole (Shyma et al., 2016).

Synthesis and Inhibitory Activities

Watanabe et al. (1998) and (2000) synthesized various phthalazine derivatives, including 4-benzylamino-1-chloro-6-substituted phthalazines, and evaluated their inhibitory activity toward phosphodiesterase 5 (PDE5), an enzyme associated with various diseases. These compounds showed potent vasorelaxant effects, making them potential candidates for treating related conditions (Watanabe et al., 1998); (Watanabe et al., 2000).

Chemosensors and Fluorescence Studies

Guo et al. (2004) developed a fluorescent chemosensor for Hg2+ detection, which included aminonaphthalimide fluorophores and a receptor. This chemosensor showed a significant increase in fluorescence upon Hg2+ addition, demonstrating its potential in selective metal ion detection (Guo et al., 2004).

Safety and Hazards

The safety information available indicates that “1-Chloro-6-fluorophthalazine” is classified under GHS07, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-chloro-6-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-7-2-1-6(10)3-5(7)4-11-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDLPFXBEOYEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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